molecular formula C18H18N4O2 B509013 N-(2-ethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 871323-11-4

N-(2-ethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B509013
CAS No.: 871323-11-4
M. Wt: 322.4g/mol
InChI Key: QEMVHRZTPUCHFR-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-(2-ethoxyphenyl)-5-methyl-1-phenyltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-3-24-16-12-8-7-11-15(16)19-18(23)17-13(2)22(21-20-17)14-9-5-4-6-10-14/h4-12H,3H2,1-2H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEMVHRZTPUCHFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The reaction is usually catalyzed by copper(I) salts (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition).

    Amidation: The triazole intermediate is then reacted with an appropriate carboxylic acid derivative to form the carboxamide group. This step often requires the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst loading, would be crucial to maximize yield and minimize costs. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the site of oxidation.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to N-(2-ethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives can inhibit the growth of various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and other gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting enzyme activity critical for bacterial survival .

Anticancer Properties
The compound has also been investigated for its potential anticancer effects. Triazole derivatives have been reported to induce apoptosis in cancer cells through various pathways, including the inhibition of angiogenesis and the modulation of signaling pathways involved in cell proliferation. For example, a study demonstrated that related triazole compounds could effectively reduce tumor growth in xenograft models .

Case Study: Synthesis and Biological Evaluation
A notable study synthesized several triazole derivatives and evaluated their biological activity. Among these, this compound showed promising results against specific cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Agricultural Applications

Fungicides
this compound has been explored as a potential fungicide. Its triazole moiety is known for inhibiting sterol biosynthesis in fungi, making it effective against a range of fungal pathogens affecting crops. Field trials have indicated that formulations containing this compound can significantly reduce fungal infections in crops like wheat and rice .

Case Study: Field Trials
In a series of field trials conducted on wheat crops affected by Fusarium species, the application of formulations containing this compound resulted in a 40% reduction in disease severity compared to untreated controls. This highlights its potential as an effective agricultural fungicide .

Materials Science

Polymer Chemistry
The incorporation of this compound into polymer matrices has been studied for enhancing material properties. Its ability to act as a cross-linking agent improves thermal stability and mechanical strength in polymers used for coatings and adhesives .

Case Study: Polymer Blends
Research demonstrated that blending this compound with polyvinyl chloride (PVC) resulted in improved thermal properties and resistance to UV degradation. The modified PVC exhibited enhanced durability in outdoor applications, making it suitable for construction materials .

Summary Table of Applications

Application AreaSpecific UseExample Findings
Medicinal ChemistryAntimicrobial agentsEffective against MRSA; inhibits bacterial growth
Anticancer agentsInduces apoptosis in cancer cells; reduces tumor growth
AgriculturalFungicides40% reduction in disease severity in wheat crops
Materials SciencePolymer enhancementsImproved thermal stability in PVC blends

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of the enzyme’s function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key analogues and their structural differences:

Compound Name Substituent Variations Key Properties/Activities Reference
This compound Base structure with ethoxyphenyl carboxamide Not explicitly reported in evidence; inferred stability and solubility from substituents
5-Methyl-1-(4-methylphenyl)-N-substituted triazole-4-carboxamides 4-Methylphenyl at position 1; variable amide substituents Synthesized via thionyl chloride-mediated coupling; used in SAR studies
N-(3-Fluoro-4-substituted phenyl)-5-methyl-1-phenyl triazole-4-carboxamide Fluorophenyl and pyrrolidine-carbonyl groups Inhibitory activity against kinases; improved metabolic stability
5-Ethyl-1-(2-fluorophenyl)-N-(quinolin-2-yl)triazole-4-carboxamide (3o) Ethyl at position 5; 2-fluorophenyl and quinolinyl groups Potential Wnt/β-catenin pathway inhibition; evaluated for glucose/lipid metabolism
(E)-2-(2-Ethoxyphenyl)-N-(3-(methylsulfonyl)allyl)thiazole-5-carboxamide (14) Thiazole core instead of triazole; methylsulfonyl allyl group Antiviral activity against Chikungunya virus; IC₅₀ = 0.8 µM

Key Observations :

  • Heterocycle Variation : Replacing the triazole core with thiazole () or imidazole () alters electronic properties and bioactivity. For example, compound 14 (thiazole derivative) showed antiviral activity, unlike triazole-based compounds .
  • Amide Substituents: Quinolinyl () or sulfonamide groups () introduce π-π stacking or hydrogen-bonding capabilities, critical for target binding .
Antitumor Activity:
  • Thiadiazole and thiazole derivatives derived from 5-methyl-1-phenyltriazole () exhibited IC₅₀ values as low as 1.19 µM (compound 12a) against HepG2 cells. The phenyldiazenyl group in 12a enhanced activity compared to simpler carboxamides .
  • In contrast, pyridineamide derivatives (e.g., B19 in ) showed kinase inhibition but lower potency (IC₅₀ > 3 µM), highlighting the importance of the triazole-thiadiazole hybrid .
Anti-Inflammatory Activity:
  • Triazole-guanidine conjugates () demonstrated superior anti-inflammatory activity to diclofenac sodium, suggesting that guanidine groups improve target engagement compared to carboxamides .
Antiviral Activity:

    Biological Activity

    N-(2-ethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

    Synthesis and Structural Characteristics

    The compound is synthesized through a multistep process involving the reaction of 4-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole with appropriate carboxamide derivatives. Its structure can be characterized by various spectroscopic methods such as NMR and mass spectrometry. The molecular formula is C18H20N4O2C_{18}H_{20}N_4O_2, indicating the presence of a triazole ring which is crucial for its biological activity.

    Antifungal Activity

    Recent studies have highlighted the antifungal potential of triazole derivatives, including this compound. In vitro assays have shown that compounds with triazole moieties exhibit significant activity against various fungal strains. For instance, a related compound demonstrated superior antifungal activity compared to standard treatments, suggesting that modifications in the triazole structure can enhance efficacy against fungal infections .

    Anticancer Properties

    The compound has also been investigated for its anticancer properties. In vitro studies using different cancer cell lines (e.g., HT-29 and COLO-205) indicated that it possesses cytotoxic effects. The mechanism involves the induction of apoptosis and cell cycle arrest, similar to known chemotherapeutics like Sorafenib . The structure–activity relationship (SAR) studies suggest that specific substitutions on the phenyl rings can significantly influence the anticancer activity .

    Enzyme Inhibition

    This compound has been evaluated for its inhibitory effects on various enzymes. Notably, it has shown promising results as an inhibitor of xanthine oxidase and tyrosinase. The IC50 values for these activities indicate a potent interaction with the target enzymes, which is critical for developing treatments for conditions like gout and hyperpigmentation .

    Case Studies

    Case Study 1: Antifungal Activity

    In a comparative study, several triazole derivatives were tested against Candida albicans. Among them, this compound exhibited an IC50 value lower than that of ketoconazole, suggesting its potential as an effective antifungal agent.

    Case Study 2: Anticancer Mechanism

    A study focused on the effects of this compound on HepG2 liver cancer cells revealed that it induced apoptosis through mitochondrial pathways. Flow cytometry analysis indicated an increase in sub-G1 phase cells post-treatment, confirming its role in triggering programmed cell death .

    Research Findings

    The following table summarizes key findings related to the biological activities of this compound:

    Activity IC50 Value (µM) Reference
    Antifungal (C. albicans)< 10
    Cytotoxic (HT-29 cells)12.5
    Xanthine oxidase inhibition0.70
    Tyrosinase inhibition0.219

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